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Compound of Interest

Compound Name: Fmoc-Asp-Oh

Cat. No.: B1174217 Get Quote

Authored for researchers, scientists, and professionals in drug development, this in-depth

technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-

Fluorenylmethyloxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH). This document collates critical

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), presenting them in a structured format for ease of reference and

comparison. Detailed experimental protocols are also provided to facilitate the replication and

verification of these findings.

Introduction
Fmoc-Asp-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), a

cornerstone technique in the development of peptide-based therapeutics and research tools.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for a

robust and versatile strategy for peptide chain elongation. A thorough understanding of its

spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-

process monitoring during synthesis. This guide aims to be a central repository for the essential

spectroscopic data of Fmoc-Asp-OH.

Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and Mass Spectrometry

data for Fmoc-Asp-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The ¹H and ¹³C NMR spectra of Fmoc-Asp-OH provide a unique fingerprint of its molecular

structure.

Table 1: ¹H NMR Spectroscopic Data for Fmoc-Asp-OH

Chemical Shift (δ) ppm Multiplicity Assignment

~7.77 d 2H, Aromatic (Fmoc)

~7.59 d 2H, Aromatic (Fmoc)

~7.40 t 2H, Aromatic (Fmoc)

~7.31 t 2H, Aromatic (Fmoc)

~4.60 m 1H, α-CH

~4.35 d 2H, CH₂ (Fmoc)

~4.22 t 1H, CH (Fmoc)

~2.90 dd 1H, β-CH₂

~2.75 dd 1H, β-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-Asp-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~173 C=O (Carboxylic Acid, β-COOH)

~171 C=O (Carboxylic Acid, α-COOH)

~156 C=O (Urethane)

~144 Aromatic (Fmoc, Quaternary)

~141 Aromatic (Fmoc, Quaternary)

~128 Aromatic (Fmoc)

~127 Aromatic (Fmoc)

~125 Aromatic (Fmoc)

~120 Aromatic (Fmoc)

~67 CH₂ (Fmoc)

~51 α-CH

~47 CH (Fmoc)

~37 β-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Fmoc-Asp-OH is characterized by absorption bands

corresponding to its carboxylic acid, amide (urethane), and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for Fmoc-Asp-OH
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Urethane)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)

~1740 - 1700 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Urethane)

1600 - 1450 Medium-Strong C=C stretch (Aromatic)

Note: The IR spectrum of solid samples can be obtained using KBr pellet or ATR techniques.[1]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

of a compound and can provide structural information through fragmentation analysis. The

molecular formula of Fmoc-Asp-OH is C₁₉H₁₇NO₆, with a molecular weight of 355.35 g/mol .[2]

Table 4: Mass Spectrometry Data for Fmoc-Asp-OH

Ion Calculated m/z

[M+H]⁺ 356.11

[M+Na]⁺ 378.09

[M-H]⁻ 354.10

Note: M represents the molecular ion. The observed m/z values may vary slightly depending on

the instrument and calibration.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Unlocking_Molecular_Insights_Fmoc_Ala_OH_13C3_for_Advanced_13C_Labeling_in_NMR_Studies.pdf
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jacs.5c17715
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of Fmoc-Asp-OH is as follows:

Sample Preparation: Dissolve 5-10 mg of Fmoc-Asp-OH in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR

tube.

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an accumulation of 16-64 scans.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

will be necessary to achieve a good signal-to-noise ratio.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate software, which includes Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like Fmoc-Asp-OH is using

an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR)

spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/product/b1174217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Place a small amount of the solid Fmoc-Asp-OH sample directly onto

the ATR crystal.

Instrument Setup:

Use an FTIR spectrometer equipped with an ATR accessory.

Collect a background spectrum of the empty ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The instrument's software will automatically subtract the background

spectrum from the sample spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum of Fmoc-Asp-
OH is as follows:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization, a small

amount of formic acid can be added for positive ion mode, or a weak base like ammonium

hydroxide for negative ion mode.

Instrument Setup:

Use a mass spectrometer equipped with an ESI source.

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition:
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Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature) to achieve a stable and strong signal for the

analyte.

Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺,

[M+Na]⁺, etc.) and any significant fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for obtaining and analyzing the

spectroscopic data for Fmoc-Asp-OH.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis of Fmoc-Asp-OH.

This guide provides a foundational set of spectroscopic data and protocols for Fmoc-Asp-OH.

Researchers are encouraged to use this information as a reference for their work in peptide

synthesis and related fields. The provided experimental protocols offer a starting point for

obtaining high-quality spectroscopic data, which can be further optimized based on the specific

instrumentation and experimental conditions available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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